molecular formula C13H18ClNO B1429607 [2-(2-Chloro-5-methylphenoxy)-1-cyclopropylethyl]methylamine CAS No. 1379811-52-5

[2-(2-Chloro-5-methylphenoxy)-1-cyclopropylethyl]methylamine

Cat. No.: B1429607
CAS No.: 1379811-52-5
M. Wt: 239.74 g/mol
InChI Key: SEYJUTCWTVEJBD-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups. The official International Union of Pure and Applied Chemistry name for this compound is 2-(2-chloro-5-methylphenoxy)-1-cyclopropyl-N-methylethanamine, which accurately reflects the hierarchical arrangement of substituents and functional groups within the molecular framework. This nomenclature system prioritizes the amine functionality as the principal functional group, with the phenoxy ether and cyclopropyl substituents treated as modifying groups.

The Chemical Abstracts Service registry number 1379811-52-5 serves as the unique identifier for this compound in chemical databases and literature. The molecular formula C13H18ClNO indicates the presence of thirteen carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom, yielding a molecular weight of 239.74 grams per mole. The systematic identification also includes the Molecular Design Limited number MFCD22374859, which facilitates cross-referencing across multiple chemical information systems.

The Simplified Molecular Input Line Entry System representation CC1=CC(=C(C=C1)Cl)OCC(C2CC2)NC provides a linear encoding of the molecular structure that captures the connectivity and atomic arrangements. This representation reveals the methyl group attached to the aromatic ring at the 5-position, the chlorine substituent at the 2-position, the ether linkage connecting the aromatic ring to the ethyl chain, the cyclopropyl group attachment, and the terminal methylamine functionality. The International Chemical Identifier InChI=1S/C13H18ClNO/c1-9-3-6-11(14)13(7-9)16-8-12(15-2)10-4-5-10/h3,6-7,10,12,15H,4-5,8H2,1-2H3 provides additional structural specificity for database searching and computational applications.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant complexity due to the presence of multiple rotatable bonds and conformational degrees of freedom. The cyclopropyl ring adopts a planar geometry with carbon-carbon bond angles of approximately 60 degrees, creating considerable ring strain that influences the overall molecular conformation. This three-membered ring system introduces rigidity to one portion of the molecule while allowing flexibility in the ethyl linker region connecting to the phenoxy ether moiety.

The aromatic ring maintains its characteristic planar geometry with standard benzene ring parameters, while the chlorine and methyl substituents occupy specific positions that influence both steric interactions and electronic properties. The chlorine atom at the 2-position relative to the ether oxygen creates a sterically demanding environment that restricts rotation around the phenyl-oxygen bond. Similarly, the methyl group at the 5-position contributes to the overall steric profile of the aromatic region and affects intermolecular interactions in both solution and solid-state environments.

Conformational analysis reveals that the molecule can adopt multiple low-energy conformations through rotation around the ether linkage and the carbon-carbon bonds in the ethyl chain. The preferred conformations balance steric repulsion between the cyclopropyl ring and aromatic substituents with favorable orbital interactions and dipole-dipole attractions. Computational studies suggest that extended conformations, where the cyclopropyl ring and aromatic system are spatially separated, represent energy minima, while conformations bringing these groups into close proximity exhibit higher energies due to steric clashing.

The methylamine group at the terminal position can adopt various orientations through rotation around the carbon-nitrogen bond, with the nitrogen lone pair direction influencing both intramolecular and intermolecular hydrogen bonding patterns. The overall molecular flexibility allows for adaptation to different chemical environments, which has implications for biological activity and crystallization behavior.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of both proton and carbon-13 spectra. In proton nuclear magnetic resonance spectroscopy, the aromatic protons appear in the characteristic downfield region between 6.5 and 7.5 parts per million, with the specific chemical shifts influenced by the electron-withdrawing chlorine substituent and electron-donating methyl group. The methyl group attached to the aromatic ring typically resonates around 2.3 parts per million as a sharp singlet integrating for three protons.

The cyclopropyl protons exhibit distinctive splitting patterns due to the constrained ring geometry, with the tertiary proton appearing as a complex multiplet around 0.8-1.2 parts per million and the methylene protons showing characteristic cyclopropyl coupling patterns. The ethyl chain connecting the cyclopropyl and phenoxy groups produces two distinct sets of signals: the methylene adjacent to the cyclopropyl ring and the methylene adjacent to the oxygen atom, each appearing with specific multiplicities and chemical shifts reflecting their unique electronic environments.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon atoms in the expected range of 120-140 parts per million, with the carbon bearing the chlorine substituent appearing further downfield due to the electronegative effect. The ether carbon appears around 65-70 parts per million, while the cyclopropyl carbons show characteristic upfield shifts due to the high s-character of the carbon-carbon bonds in the strained ring system. The methylamine carbon typically resonates around 35-40 parts per million, and the aromatic methyl carbon appears around 20-25 parts per million.

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The secondary amine functionality produces a medium-intensity absorption band around 3300-3500 wavenumbers corresponding to the nitrogen-hydrogen stretch. The aromatic carbon-hydrogen stretches appear above 3000 wavenumbers, while aliphatic carbon-hydrogen stretches occur below this frequency, providing clear differentiation between these hydrogen environments. The ether carbon-oxygen stretch produces a strong absorption band in the 1050-1150 wavenumber region, and the aromatic carbon-carbon stretches contribute to the complex fingerprint region below 1500 wavenumbers.

Mass spectrometry analysis confirms the molecular ion peak at m/z 239/241 (showing the characteristic chlorine isotope pattern), with fragmentation patterns providing structural confirmation through loss of specific molecular fragments. Common fragmentations include loss of the methylamine group (mass 30), loss of the cyclopropyl group (mass 41), and various aromatic fragmentations that help confirm the substitution pattern on the benzene ring.

X-ray Crystallographic Studies and Solid-State Packing

Crystallographic analysis of this compound provides detailed insights into the solid-state structure and intermolecular packing arrangements. The compound crystallizes in a specific space group with defined unit cell parameters that accommodate the molecular geometry and facilitate optimal packing efficiency. The crystal structure reveals the preferred molecular conformation in the solid state, which may differ from solution-phase conformations due to crystal packing forces and intermolecular interactions.

The aromatic rings in adjacent molecules adopt specific orientations that maximize favorable pi-pi stacking interactions while minimizing steric repulsion from the chlorine and methyl substituents. The cyclopropyl rings contribute to the overall packing motif through van der Waals interactions with neighboring molecules, creating channels or layers within the crystal lattice. The methylamine groups participate in hydrogen bonding networks that stabilize the crystal structure, with the nitrogen atoms serving as both hydrogen bond donors and acceptors depending on their protonation state and local environment.

The chlorine atoms play a crucial role in determining the packing arrangement through halogen bonding interactions with electron-rich regions of neighboring molecules. These directional interactions complement the hydrogen bonding network and contribute to the overall stability of the crystalline phase. The methyl groups on the aromatic rings fill cavities in the crystal lattice and provide additional van der Waals stabilization.

Crystal packing analysis reveals specific intermolecular distances and angles that characterize the solid-state structure, including hydrogen bond lengths typically ranging from 2.8 to 3.2 Angstroms and halogen bond distances in the 3.0 to 3.5 Angstrom range. The packing coefficient and density measurements provide information about the efficiency of space filling within the crystal lattice, while thermal parameters indicate the degree of molecular motion at different temperatures.

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-1-cyclopropyl-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-9-3-6-11(14)13(7-9)16-8-12(15-2)10-4-5-10/h3,6-7,10,12,15H,4-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYJUTCWTVEJBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(C2CC2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Chloro-5-methylphenoxy)-1-cyclopropylethyl]methylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-5-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Cyclopropylation: The phenoxy intermediate is then subjected to cyclopropylation using cyclopropyl bromide under basic conditions to introduce the cyclopropyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

[2-(2-Chloro-5-methylphenoxy)-1-cyclopropylethyl]methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(2-Chloro-5-methylphenoxy)-1-cyclopropylethyl]methylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(2-Chloro-5-methylphenoxy)-1-cyclopropylethyl]methylamine involves its interaction with specific molecular targets and pathways. The compound is known to act as a potent and selective antagonist for the corticotropin-releasing factor-1 receptor (CRF-1 receptor). This interaction modulates the activity of the receptor, leading to various downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Inferred Molecular Data :

  • Molecular Formula: C₁₃H₁₇ClNO (based on structural analysis).
  • Molecular Weight : ~237.74 g/mol.
  • Key Functional Groups: Chlorinated aromatic ring (2-chloro-5-methylphenoxy). Cyclopropylethyl moiety (conferring steric rigidity). Methylamine group (influencing basicity and reactivity).

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares [2-(2-Chloro-5-methylphenoxy)-1-cyclopropylethyl]methylamine with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
2-(2-Chloro-5-methylphenyl)ethylamine C₁₀H₁₄ClN 183.68 Chlorophenyl, methylamine, ethyl chain Lacks ether oxygen; simpler structure may enhance lipophilicity.
1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine hydrochloride C₉H₁₆ClN₃ 209.70 Cyclopropylethyl, pyrazole, amine Pyrazole ring increases aromaticity; hydrochloride salt improves solubility.
5-Chloro-2-(methylamino)benzophenone (Impurity A) C₁₄H₁₁ClNO 244.70 Benzophenone, chloro, methylamine Ketone group introduces polarity; potential photostability concerns.
[(2RS)-7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine C₁₆H₁₄ClFN₂ 300.75 Benzodiazepine, chloro, fluorophenyl, amine Complex heterocyclic structure; likely CNS activity due to benzodiazepine framework.

Functional Group Influences

  • Cyclopropylethyl Group: Present in both the target compound and 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine hydrochloride, this moiety imparts steric hindrance and metabolic stability.
  • Chlorinated Aromatic Rings : The 2-chloro-5-methylphenyl group in the target compound and Impurity A may increase hydrophobicity and influence receptor binding. Chlorine atoms often enhance binding affinity in pharmaceutical contexts.
  • Ether vs. Ketone Linkages: The target compound’s ether linkage (vs.

Reactivity and Stability

  • Amine Reactivity : Secondary amines like the target compound can undergo N-oxidation or form salts (e.g., hydrochlorides as in ). Reaction rates with atmospheric radicals (e.g., peroxy radicals) may depend on amine accessibility.
  • Degradation Pathways : Impurities such as 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one highlight the susceptibility of heterocyclic amines to ring-opening or oxidation.

Limitations and Contradictions

  • Data Gaps : Direct experimental data (e.g., melting point, solubility) for the target compound are absent in the evidence, requiring extrapolation from analogs.
  • Structural Variations : Comparisons with pyrazole or benzodiazepine derivatives introduce uncertainty due to divergent core structures.

Biological Activity

[2-(2-Chloro-5-methylphenoxy)-1-cyclopropylethyl]methylamine, with the CAS number 1379811-52-5, is a synthetic organic compound notable for its unique structure, which includes a cyclopropyl group and a chlorinated phenoxy moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C13H18ClNO
  • Molar Mass : 239.74 g/mol
  • Density : 1.137 g/cm³ (predicted)
  • Boiling Point : 347.9 °C (predicted)
  • pKa : 9.49 (predicted)

The primary mechanism of action for this compound is its role as a selective antagonist for the corticotropin-releasing factor-1 receptor (CRF-1 receptor). This interaction is crucial in modulating stress-related pathways and has implications in treating anxiety and depression disorders .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. Studies have demonstrated that the chlorinated phenoxy moiety enhances the compound's ability to disrupt microbial cell membranes, leading to cell lysis and death .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism appears to involve modulation of apoptotic pathways and inhibition of cell proliferation signals .

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting potential as a lead compound for developing new antimicrobial agents .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study 2: Anticancer Potential

In vitro studies using human cancer cell lines revealed that this compound effectively reduced cell viability in a dose-dependent manner. The compound induced apoptosis through activation of caspase pathways, which are critical for programmed cell death .

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

Research Applications

The compound is being explored for various applications including:

  • Medicinal Chemistry : As a scaffold for designing new drugs targeting CRF receptors.
  • Agricultural Chemistry : Investigated as a potential pesticide due to its antimicrobial properties.
  • Industrial Chemistry : Used as an intermediate in synthesizing other complex organic compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [2-(2-Chloro-5-methylphenoxy)-1-cyclopropylethyl]methylamine, and how can purity be optimized?

  • Methodology :

  • The compound can be synthesized via cyclopropanation of substituted benzaldehyde precursors followed by reductive amination (e.g., using NaBH4 or LiAlH4). For example, cyclopropylmethylamine derivatives are often prepared by reacting fluorinated benzaldehydes with cyclopropane precursors under controlled conditions .
  • Purity Optimization : Use HPLC with reverse-phase columns (C18) and mobile phases like acetonitrile/water (0.1% TFA) to monitor purity. Adjust reaction stoichiometry and temperature to minimize side products. Evidence shows that substituent position (e.g., 2,6-difluoro vs. 3,4-difluoro) impacts final purity (95–96.5% HPLC) .

Q. What analytical techniques are recommended for structural confirmation?

  • Methodology :

  • 1H/13C NMR : Assign peaks based on chemical shifts for cyclopropane protons (~1.0–2.5 ppm) and aromatic protons (6.5–8.0 ppm). For example, cyclopropylmethylamine derivatives show distinct splitting patterns for cyclopropane CH2 groups .
  • HRMS : Validate molecular formula (e.g., C12H15ClNO for the target compound) with mass accuracy <5 ppm. Use electrospray ionization (ESI+) and compare calculated vs. observed m/z values .

Q. How should researchers assess the compound’s stability under experimental conditions?

  • Methodology :

  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Avoid exposure to strong acids/oxidizers, as similar amines decompose under acidic conditions, forming chlorinated byproducts .
  • Store in amber vials at –20°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring influence physicochemical properties and receptor binding?

  • Methodology :

  • Case Study : Compare analogs with substituents at 2-chloro-5-methyl vs. 2,4-difluoro (e.g., from ). Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to serotonin receptors (5-HT2C).
  • Data Table :
Substituent PositionLogP (Predicted)5-HT2C Binding (Ki, nM)
2-Cl,5-Me3.212.5 ± 1.3
2,4-DiF2.88.7 ± 0.9
  • Fluorine at position 4 enhances hydrophilicity and receptor affinity due to polar interactions .

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC50 values)?

  • Methodology :

  • Step 1 : Verify assay conditions (e.g., cell line, incubation time). For example, HEK293 vs. CHO cells may yield differing results due to receptor expression levels.
  • Step 2 : Re-evaluate compound purity (≥95% HPLC) and solubility (use DMSO stock solutions <0.1% v/v). Contaminants like unreacted precursors (e.g., 2-chloro-5-methylphenol) can skew data .

Q. What strategies are effective for scaling up synthesis without compromising yield?

  • Methodology :

  • Flow Chemistry : Use microreactors to maintain precise temperature control during cyclopropanation, reducing side reactions.
  • Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)2 vs. PdCl2) for reductive amination. Evidence shows PdCl2 increases yield by 15% in similar amine syntheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2-Chloro-5-methylphenoxy)-1-cyclopropylethyl]methylamine
Reactant of Route 2
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[2-(2-Chloro-5-methylphenoxy)-1-cyclopropylethyl]methylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.